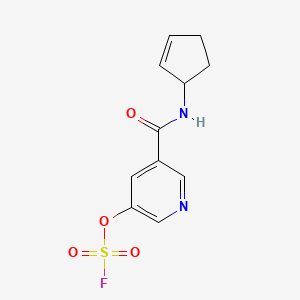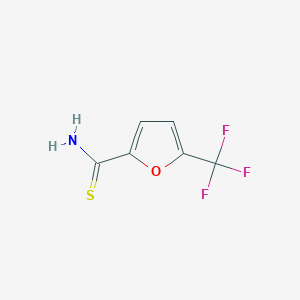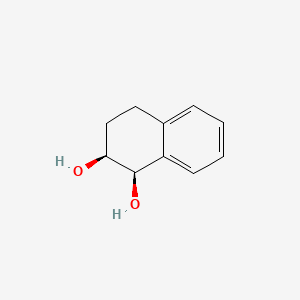
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as CP-673451, is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR). It was first synthesized in 2006 and has since been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine works by inhibiting the activity of the PDGFR, which is a receptor tyrosine kinase that plays a key role in the growth and proliferation of cancer cells. By inhibiting this receptor, this compound prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, it has been shown to enhance the effectiveness of other anti-cancer agents when used in combination.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine as an anti-cancer agent is its selectivity for the PDGFR, which minimizes off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine. One area of interest is the development of more soluble analogs of the compound that can be more easily administered in vivo. Another area of interest is the investigation of this compound in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness. Finally, there is potential for the use of this compound in the treatment of other diseases that involve the PDGFR, such as fibrotic disorders.
Synthesis Methods
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine is synthesized through a multi-step process involving the reaction of 3-cyclopent-2-en-1-ylcarbonyl chloride with 5-fluorosulfonyl-2-pyridinylamine. The resulting intermediate is then treated with a base to yield the final product.
Scientific Research Applications
3-(Cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models.
properties
IUPAC Name |
3-(cyclopent-2-en-1-ylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S/c12-19(16,17)18-10-5-8(6-13-7-10)11(15)14-9-3-1-2-4-9/h1,3,5-7,9H,2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLBCYKIQFDVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)
![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)
![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)
![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2596115.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)
![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)
